molecular formula C7H7BrN2O B3021779 4-bromo-N'-hydroxybenzenecarboximidamide CAS No. 69113-23-1

4-bromo-N'-hydroxybenzenecarboximidamide

Cat. No. B3021779
CAS RN: 69113-23-1
M. Wt: 215.05 g/mol
InChI Key: KCHIZOZPSSURRB-UHFFFAOYSA-N
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Patent
US07071338B2

Procedure details

in good yield. In contrast, under N-coupling conditions the benzamidoxime was converted to benzonitrile (Anbazhagan et al., (2002) Tetrahedron Lett. 43: 4221) and attempted Heck coupling of 4-bromobenzamidoxime with 2(4-cyanophenyl)furan yielded 2,5-bis(4-cyanophenyl)furan.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6](=NO)[NH2:7])=[CH:4][CH:3]=1.[C:12]([C:14]1[CH:19]=[CH:18][C:17]([C:20]2[O:21][CH:22]=[CH:23][CH:24]=2)=[CH:16][CH:15]=1)#[N:13]>C(#N)C1C=CC=CC=1>[C:12]([C:14]1[CH:15]=[CH:16][C:17]([C:20]2[O:21][C:22]([C:2]3[CH:11]=[CH:10][C:5]([C:6]#[N:7])=[CH:4][CH:3]=3)=[CH:23][CH:24]=2)=[CH:18][CH:19]=1)#[N:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(N)=NO)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(N)=NO)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C=1OC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=1OC(=CC1)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.